Aldehído tiglílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

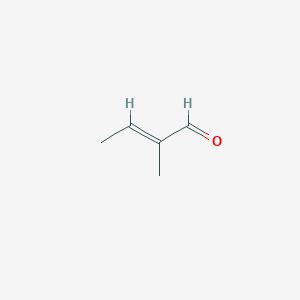

Tiglic aldehyde is a hemiterpene.

Aplicaciones Científicas De Investigación

- En el estudio del comportamiento y la comunicación de los insectos, el aldehído tiglílico desempeña un papel como componente de la feromona. Por ejemplo, es un componente clave de la feromona del escarabajo de la fruta seca .

- Leiobunum nigripalpi, un tipo de araña segadora, produce this compound como parte de sus secreciones defensivas. Estos compuestos disuaden a los depredadores y desempeñan un papel en la comunicación química dentro de la población de arañas .

Síntesis orgánica y síntesis total

Investigación de feromonas

Ecología química y secreciones defensivas

Mecanismo De Acción

Target of Action

It has been used in the synthesis of various compounds, suggesting that it may interact with a wide range of molecular targets .

Mode of Action

It is known to be a starting reagent in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .

Biochemical Pathways

Tiglic aldehyde has been used in the synthesis of alkyl-branched tetraene hydrocarbons and as a pheromone component for the dried fruit beetle . It has also been involved in the synthesis of E,E-2,4-dimethyl-2,4-hexa dienal, a volatile constituent of the defensive secretions of Leiobunum nigripalpi . These applications suggest that Tiglic aldehyde may play a role in various biochemical pathways, particularly those involving the synthesis of complex organic compounds.

Pharmacokinetics

Its physical properties such as its boiling point (116-119 °c/752 mmhg) and density (0869 g/mL at 20 °C, 0871 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

Its use in the synthesis of various compounds suggests that it may have significant effects at the molecular level .

Action Environment

Given its chemical properties, it is likely that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action .

Análisis Bioquímico

Biochemical Properties

Tiglic aldehyde acts as an electrophile in the formation of carbon-carbon bonds, particularly in the construction of complex organic molecules . It undergoes nucleophilic addition reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds . The incorporation of aldehyde handles into proteins, and subsequent chemical reactions thereof, is rapidly proving to be an effective way of generating homogeneous, covalently linked protein constructs that can display a vast array of functionality .

Cellular Effects

Aldehydes, including Tiglic aldehyde, are ubiquitous electrophilic compounds that ferment microorganisms including Saccharomyces cerevisiae encounter during the fermentation processes to produce food, fuels, chemicals, and pharmaceuticals . Aldehydes pose severe toxicity to the growth and metabolism of the S. cerevisiae through a variety of toxic molecular mechanisms, predominantly via damaging macromolecules and hampering the production of targeted compounds . Aldehydes can also modulate signaling pathways and gene expression, influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

Its reactivity at the molecular level enables it to serve as a building block for the synthesis of diverse organic compounds, contributing to the development of new materials and chemical entities .

Dosage Effects in Animal Models

It is known that the effects of aldehydes can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Intracellular aldehydes can be neutralized by aldehyde-metabolizing enzymes, including those from the aldehyde dehydrogenase superfamily (ALDH) .

Transport and Distribution

It is known that aldehydes can interact with various transporters and binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that aldehydes can be directed to specific compartments or organelles based on various factors, including targeting signals and post-translational modifications .

Propiedades

Número CAS |

497-03-0 |

|---|---|

Fórmula molecular |

C5H8O |

Peso molecular |

84.12 g/mol |

Nombre IUPAC |

(Z)-2-methylbut-2-enal |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3- |

Clave InChI |

ACWQBUSCFPJUPN-HYXAFXHYSA-N |

SMILES |

CC=C(C)C=O |

SMILES isomérico |

C/C=C(/C)\C=O |

SMILES canónico |

CC=C(C)C=O |

Punto de ebullición |

117.00 to 118.00 °C. @ 760.00 mm Hg |

Densidad |

0.868-0.873 (20°) |

Key on ui other cas no. |

1115-11-3 6038-09-1 497-03-0 |

Descripción física |

Colourless liquid; penetrating, powerful green ethereal aroma |

Pictogramas |

Flammable; Irritant; Environmental Hazard |

Solubilidad |

25 mg/mL Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |

Sinónimos |

Tiglaldehyde; (2E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methylbut-2-en-1-al; NSC 2179; Tiglic Aldehyde; trans-2-Methyl-2-butenal; trans-Tiglaldehyde |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)